molecular formula C17H17N3O B7363213 N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide

N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide

Cat. No.: B7363213
M. Wt: 279.34 g/mol
InChI Key: ZSHAJMJJMMWSBG-UHFFFAOYSA-N
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Description

N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide is a complex organic compound that features a spirocyclic structure. This compound contains a pyrazine ring substituted with a phenyl group and a spiro[2.3]hexane moiety attached to a carboxamide group. The unique structural features of this compound make it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-16(13-10-17(11-13)6-7-17)20-15-14(18-8-9-19-15)12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHAJMJJMMWSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C(=O)NC3=NC=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst under visible-light-induced photosensitization . This method allows for the construction of spirocyclic frameworks with high efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, the pyrazine ring may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenylpyrazin-2-yl)spiro[23]hexane-5-carboxamide stands out due to its combination of a spirocyclic structure and a pyrazine ring substituted with a phenyl group

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